1,2,2,3,4,4-Hexamethylphosphetane 1-oxide
Overview
Description
1,2,2,3,4,4-Hexamethylphosphetane 1-oxide is an organophosphorus compound with the molecular formula C9H19OP. It is characterized by a phosphetane ring structure with six methyl groups attached, making it a highly substituted and sterically hindered molecule. This compound is notable for its use as an organocatalyst in various chemical reactions, particularly in the field of organic synthesis .
Mechanism of Action
Target of Action
1,2,2,3,4,4-Hexamethylphosphetane 1-oxide is an organophosphorus-based catalyst . Its primary targets are ortho-functionalized nitroarenes .
Mode of Action
This compound interacts with its targets through a reductive intermolecular coupling process . It drives the conversion of ortho-functionalized nitroarenes into azaheterocycles through sequential intermolecular reductive C-N cross-coupling with boronic acids .
Biochemical Pathways
The biochemical pathway affected by this compound involves the conversion of ortho-functionalized nitroarenes into azaheterocycles . This conversion is achieved through a sequential intermolecular reductive C-N cross-coupling with boronic acids, followed by intramolecular cyclization .
Pharmacokinetics
As a small-ring organophosphorus-based catalyst, it is expected to have good stability and reactivity .
Result of Action
The result of the action of this compound is the formation of azaheterocycles from ortho-functionalized nitroarenes . This transformation is achieved through a reductive intermolecular C-N cross-coupling process .
Action Environment
The action of this compound is influenced by environmental factors such as temperature and the presence of other reactants . It is stable under normal conditions and should be stored under inert gas . It should be kept away from moisture as it decomposes in the presence of humidity .
Biochemical Analysis
Biochemical Properties
It is known to be used as a reagent in organic synthesis, particularly in the generation of peroxides in organic chemical reactions .
Molecular Mechanism
It is known to act as a reagent in organic synthesis
Temporal Effects in Laboratory Settings
Preparation Methods
The synthesis of 1,2,2,3,4,4-Hexamethylphosphetane 1-oxide typically involves the reaction of phosphorus trichloride with 2,4,4-trimethyl-2-pentene in the presence of aluminum chloride as a catalyst. The reaction is carried out in dichloromethane at low temperatures (0-2°C) to control the exothermic nature of the reaction. The product is then purified through a series of extractions and recrystallizations .
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems helps in maintaining the reaction conditions and improving the yield and purity of the final product .
Chemical Reactions Analysis
1,2,2,3,4,4-Hexamethylphosphetane 1-oxide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various phosphorus(V) compounds.
Reduction: It can be reduced using hydrosilane reductants like phenylsilane to form lower oxidation state phosphorus compounds.
Substitution: The compound can participate in nucleophilic substitution reactions, where the oxide group can be replaced by other nucleophiles.
Common reagents used in these reactions include dichloromethane, aluminum chloride, and hydrosilanes. The major products formed depend on the specific reaction conditions and the reagents used .
Scientific Research Applications
1,2,2,3,4,4-Hexamethylphosphetane 1-oxide has a wide range of applications in scientific research:
Biology: The compound is studied for its potential use in biochemical pathways involving phosphorus-containing compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Comparison with Similar Compounds
1,2,2,3,4,4-Hexamethylphosphetane 1-oxide is unique due to its highly substituted phosphetane ring structure. Similar compounds include:
cis-1,2,2,3,4,4-Hexamethylphosphetane 1-oxide: A stereoisomer with similar catalytic properties but different spatial arrangement of atoms.
1-Chloro-2,2,3,4,4-pentamethylphosphetane 1-oxide: A related compound with one less methyl group and a chlorine substituent, used in similar catalytic applications.
These compounds share similar chemical properties but differ in their specific applications and reactivity profiles.
Properties
IUPAC Name |
1,2,2,3,4,4-hexamethyl-1λ5-phosphetane 1-oxide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19OP/c1-7-8(2,3)11(6,10)9(7,4)5/h7H,1-6H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZDDSVNSOUGNBM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(P(=O)(C1(C)C)C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19OP | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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